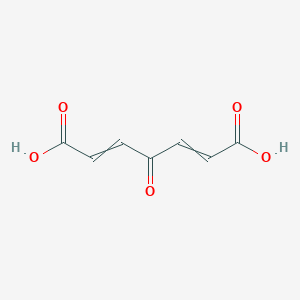

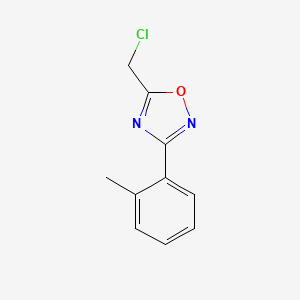

3-(3,5-Dimethylphenyl)-1-propene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, novel chiral selectors based on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) were synthesized by carbonate aminolysis and isocyanate chemistry . Another study reported the synthesis of cellulose tris(3,5-dimethylphenyl carbamate) and B synthesis pathway towards the novel chiral selectors cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(R/S-α-phenylethyl carbamate) .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors as separation phases for chiral HPLC has been reported . Another study reported the synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors .Wissenschaftliche Forschungsanwendungen

Chiral Chromatography Stationary Phases

3-(3,5-Dimethylphenyl)-1-propene: is utilized in the synthesis of chiral chromatography stationary phases . This application is critical for the separation of enantiomers in pharmaceuticals, where the chirality of a molecule can significantly affect its pharmacological activity. By linking with oligosaccharides and cyclodextrins, researchers can create stationary phases that are highly selective for specific chiral molecules .

High-Temperature Polymer Materials

The compound serves as a precursor for cyanate ester resins , which are used as binders in high-temperature polymer materials. These materials are essential for applications that require thermal stability, such as aerospace components and electronics. Cyanate ester resins exhibit processability similar to epoxide binders but offer higher operation temperatures and lower moisture intake .

Advanced Composites

In the field of composites, 3-(3,5-Dimethylphenyl)-1-propene contributes to the development of advanced composite materials with improved properties. These include increased glass transition temperature, reduced flammability, enhanced impact resistance, and decreased dielectric permittivity. Such advancements are crucial for creating lighter, stronger, and more durable materials for various industries .

Cyclotrimerization Reactions

This compound is involved in cyclotrimerization reactions due to the nucleophilic nature of the carbon atom in the cyanate ester groups. These reactions are fundamental in polymer chemistry for synthesizing new polymeric structures with potential applications in coatings, adhesives, and molded parts .

Moisture Resistance Improvement

The modification of polymers with 3-(3,5-Dimethylphenyl)-1-propene can lead to a significant decrease in moisture absorption. This property is particularly valuable in electronic applications where moisture can lead to corrosion, short-circuiting, and other forms of degradation .

Thermal Oxidation Resistance

Research into the use of this compound has shown promise in improving the resistance of polymers to thermal oxidation. This enhancement is vital for materials exposed to high temperatures and oxidative environments, extending their lifespan and reliability .

Processability Enhancement

The introduction of 3-(3,5-Dimethylphenyl)-1-propene into polymer matrices can improve their processability. This makes the materials easier to shape and mold, which is beneficial in manufacturing processes that require precision and consistency .

Sustainable Material Development

Lastly, the use of 3-(3,5-Dimethylphenyl)-1-propene aligns with the efforts to develop sustainable materials. By avoiding the use of petroleum stock and improving the properties of polymers, researchers are contributing to the creation of eco-friendly materials that reduce environmental impact .

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of “3-(3,5-Dimethylphenyl)-1-propene” and related compounds could involve further exploration of their synthesis, chemical reactions, and applications. For instance, a study reported the anticancer activity of a new Dishevelled 1 inhibitor . Another study discussed the enantioseparation using cellulose tris(3,5-dimethylphenyl carbamate) .

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-5-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYQJQRPRDFVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374423 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-1-propene | |

CAS RN |

77446-17-4 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1597860.png)

![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)